5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a triazole ring attached to a deoxyuridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The starting materials include 3-methylbenzyl azide and 5-ethynyl-2’-deoxyuridine. The reaction is catalyzed by copper(I) ions, often in the presence of a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the triazole ring or the deoxyuridine moiety.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against viruses that incorporate nucleoside analogs into their DNA.
Medicine: Investigated for its anticancer properties, as it can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine involves its incorporation into DNA. Once incorporated, it can inhibit DNA polymerase, leading to the termination of DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain viruses .
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
- 5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2’-deoxyuridine
Uniqueness
5-[1-(3-Methylbenzyl)-1H-1,2,3-triazole-4-yl]-2’-deoxyuridine is unique due to the presence of the 3-methylbenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This modification can lead to improved pharmacokinetic properties and increased efficacy in therapeutic applications .
Properties
CAS No. |
667465-41-0 |
---|---|
Molecular Formula |
C19H21N5O5 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[1-[(3-methylphenyl)methyl]triazol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H21N5O5/c1-11-3-2-4-12(5-11)7-23-9-14(21-22-23)13-8-24(19(28)20-18(13)27)17-6-15(26)16(10-25)29-17/h2-5,8-9,15-17,25-26H,6-7,10H2,1H3,(H,20,27,28)/t15-,16+,17+/m0/s1 |
InChI Key |
YVDXMZMEBLEFPR-GVDBMIGSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(N=N2)C3=CN(C(=O)NC3=O)C4CC(C(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.